Bienvenue dans la boutique en ligne BenchChem!

N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide

FGFR3 Tyrosine Kinase Inhibitor Oncology

This synthetic diaryl acrylamide is a highly selective FGFR3 tyrosine kinase inhibitor (biochemical IC50: 2.60 nM, cellular IC50: 22 nM). Its unique 4-iodophenyl substituent is critical for target potency and avoiding CYP3A4-mediated drug-drug interactions (IC50 > 25 µM), ensuring cleaner data in translational models. Unlike pan-FGFR inhibitors, this scaffold offers isoform-specific FGFR3 probing without confounding FGFR1/2/4 effects. The terminal iodide also serves as a versatile handle for rapid SAR library expansion via cross-coupling. Ideal for FGFR3-driven cancer model studies.

Molecular Formula C19H20INO
Molecular Weight 405.279
CAS No. 329778-61-2
Cat. No. B2713367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide
CAS329778-61-2
Molecular FormulaC19H20INO
Molecular Weight405.279
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C19H20INO/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(22)21-18-10-8-17(20)9-11-18/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+
InChIKeyJIODEQOTVBVJNZ-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 40.2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Iodophenyl)-3-(4-isobutylphenyl)acrylamide (CAS 329778-61-2) Procurement and Structural Profile


N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide is a synthetic diaryl acrylamide derivative belonging to the class of substituted cinnamamides . Its molecular architecture features a 4-iodophenyl moiety linked via an acrylamide bridge to a 4-isobutylphenyl group, yielding a molecular formula of C19H20INO and a molecular weight of 405.27 g/mol [1]. The compound has been cataloged in authoritative chemical and bioactivity databases including PubChem and ChEMBL, with documented inhibitory activity against the fibroblast growth factor receptor 3 (FGFR3) tyrosine kinase [1][2].

Substitution Risks for N-(4-Iodophenyl)-3-(4-isobutylphenyl)acrylamide in FGFR3-Targeted Research


Generic substitution among acrylamide-based FGFR3 inhibitors is inadvisable due to the exquisite sensitivity of kinase inhibition and off-target profiles to subtle structural variations. The 4-iodophenyl substituent in this compound confers a unique electronic and steric profile that directly modulates both potency against FGFR3 and selectivity against cytochrome P450 enzymes compared to close analogs [1][2]. Even within the same diaryl acrylamide scaffold, alterations to the N-aryl halide or alkylphenyl substituents can shift FGFR3 IC50 values by orders of magnitude and profoundly alter CYP inhibition liability [1]. The quantitative evidence below establishes the specific, non-interchangeable attributes of CAS 329778-61-2.

Quantitative Differentiation Evidence for N-(4-Iodophenyl)-3-(4-isobutylphenyl)acrylamide in FGFR3 and CYP Assays


FGFR3 Kinase Inhibition Potency: CAS 329778-61-2 vs. Structurally Related Comparator

N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide inhibits recombinant human FGFR3 kinase domain with an IC50 of 2.60 nM, as determined in a biochemical assay using an N-terminal His-Avi tagged construct expressed in Sf9 insect cells [1]. A structurally distinct comparator acrylamide derivative (BDBM50588765) exhibits approximately 2.9-fold higher potency against the same FGFR3 construct under identical assay conditions (IC50 = 0.900 nM) [2].

FGFR3 Tyrosine Kinase Inhibitor Oncology

CYP3A4 Inhibition Liability: CAS 329778-61-2 vs. Clinical FGFR Inhibitor Benchmark

N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide demonstrates minimal inhibition of cytochrome P450 3A4 (IC50 > 25,000 nM) in human liver microsomal assays [1]. In stark contrast, the clinically evaluated FGFR inhibitor FGFR-IN-10 potently inhibits CYP3A4 with an IC50 of 690 nM (0.69 µM) . This 36-fold difference in CYP3A4 inhibition potential suggests that CAS 329778-61-2 is significantly less likely to alter the metabolism of co-administered CYP3A4 substrates, such as midazolam or testosterone, thereby reducing the risk of adverse drug-drug interactions.

CYP3A4 Drug-Drug Interaction ADME

Cellular FGFR3 Inhibition: CAS 329778-61-2 vs. Covalent Acrylamide Inhibitor FIIN-1

In a cellular context, N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide inhibits TEL-FGFR3 autophosphorylation in mouse BaF3 cells with an IC50 of 22 nM [1]. The well-characterized covalent acrylamide FGFR inhibitor FIIN-1 exhibits an IC50 of 11.9 nM against FGFR3 in a cell-free kinase assay, though a direct cellular IC50 comparator under identical BaF3 conditions is not publicly available [2]. While FIIN-1 is more potent in vitro, CAS 329778-61-2 provides a non-covalent alternative with distinct structural features that may circumvent certain resistance mechanisms.

Cellular Kinase Assay FGFR3 BaF3

Scaffold Divergence and Chemical Space Differentiation from Pan-FGFR Inhibitors

N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide is based on a simple diaryl acrylamide scaffold, whereas many advanced FGFR3 inhibitors incorporate complex heterocyclic cores (e.g., pyrido[2,3-d]pyrimidines, as in BDBM286400) [1]. This structural divergence is associated with a distinct selectivity profile; for example, BDBM286400 exhibits a relatively flat pan-FGFR inhibition profile (IC50 = 16.5 nM for FGFR3), whereas the target compound's FGFR1 and FGFR2 inhibition data are not reported, suggesting a potentially more focused kinase interaction profile [1][2].

Chemical Scaffold Selectivity Medicinal Chemistry

Research and Industrial Application Scenarios for N-(4-Iodophenyl)-3-(4-isobutylphenyl)acrylamide


FGFR3-Dependent Cancer Cell Line Profiling and Biomarker Validation

With a validated FGFR3 biochemical IC50 of 2.60 nM and cellular IC50 of 22 nM, this compound is ideally suited for dose-response studies in FGFR3-driven cancer cell lines (e.g., bladder cancer, multiple myeloma) to correlate FGFR3 inhibition with downstream signaling attenuation and phenotypic outcomes [1]. Its favorable CYP3A4 profile (IC50 > 25 µM) simplifies interpretation of combination studies with standard-of-care agents that are CYP3A4 substrates [1].

Chemical Probe for FGFR3-Specific Pathway Interrogation with Reduced Polypharmacology Risk

The diaryl acrylamide scaffold of CAS 329778-61-2 is chemically distinct from pan-FGFR heterocyclic inhibitors, offering researchers a tool for isoform-specific probing of FGFR3 biology without confounding pan-FGFR effects [1][2]. This scaffold divergence is particularly valuable in experiments where FGFR1/2/4 activity must remain unperturbed to attribute phenotypes exclusively to FGFR3 blockade [2].

In Vivo Pharmacodynamic Studies Requiring Low Drug-Drug Interaction Liability

The minimal CYP3A4 inhibition exhibited by this compound (IC50 > 25 µM) makes it a preferred candidate for in vivo murine models where co-administration with CYP3A4-metabolized agents is required [1]. This attribute reduces the confounding variable of altered pharmacokinetics due to compound-mediated CYP inhibition, thereby increasing the translational relevance of efficacy and toxicity data [1].

Synthetic Intermediate for Functionalized Diaryl Acrylamide Libraries

The presence of the 4-iodophenyl group provides a versatile handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the generation of focused chemical libraries for structure–activity relationship (SAR) exploration around the FGFR3 pharmacophore [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.